1-Octadecyne

Description

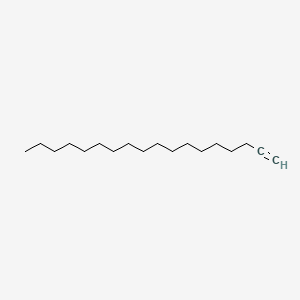

Structure

3D Structure

Properties

IUPAC Name |

octadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4-18H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDNQWWOZQLMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212079 | |

| Record name | Octadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid or colorless liquid; mp = 22.5 deg C; [GFS Chemicals MSDS] Melting point = 27 deg C; [ChemSampCo MSDS] | |

| Record name | 1-Octadecyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-89-0 | |

| Record name | 1-Octadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTADECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6AS2VE7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1-Octadecyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and purification methodologies for 1-octadecyne (C₁₈H₃₄), a long-chain terminal alkyne. The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce high-purity this compound for various applications.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through several established organic chemistry pathways. The most common and practical methods include the alkylation of acetylide anions, dehydrohalogenation of vicinal dihalides, and the Corey-Fuchs reaction.

Alkylation of Acetylide Anions

The alkylation of acetylide anions is a robust and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of terminal alkynes like this compound. This Sₙ2 reaction involves the nucleophilic attack of an acetylide anion on a primary alkyl halide.

The overall reaction is as follows:

HC≡C⁻Na⁺ + Br-(CH₂)₁₅-CH₃ → HC≡C-(CH₂)₁₅-CH₃ + NaBr

This method is advantageous due to the ready availability of starting materials and the straightforward nature of the reaction.

Materials:

-

Lithium acetylide-ethylenediamine complex

-

1-Bromohexadecane

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of lithium acetylide-ethylenediamine complex in anhydrous DMSO under a nitrogen atmosphere, add a solution of 1-bromohexadecane in DMSO dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold water and hexane.

-

Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography.

Dehydrohalogenation of 1,2-Dihalooctadecane

Another classic method for synthesizing alkynes is the double dehydrohalogenation of a vicinal dihalide.[1] This elimination reaction requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to remove two equivalents of hydrogen halide.[2] The starting material, 1,2-dibromooctadecane, can be prepared by the bromination of 1-octadecene.

Reaction Pathway:

Caption: Dehydrohalogenation synthesis of this compound.

Materials:

-

1,2-Dibromooctadecane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Mineral oil

-

Diethyl ether

-

Ice-water bath

Procedure:

-

In a flask equipped with a dry ice condenser and a stirrer, add sodium amide to liquid ammonia at -78 °C.

-

Dissolve 1,2-dibromooctadecane in a minimal amount of diethyl ether and add it dropwise to the sodium amide suspension.

-

Stir the reaction mixture for 2-3 hours, allowing the ammonia to reflux.

-

After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, the solvent is removed by rotary evaporation to yield crude this compound, which can be further purified.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4][5][6] For the synthesis of this compound, the starting material would be heptadecanal. The reaction proceeds in two steps: formation of a 1,1-dibromoalkene, followed by treatment with a strong base to yield the alkyne.[3]

Reaction Pathway:

Caption: Corey-Fuchs synthesis of this compound.

Materials:

-

Heptadecanal

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Ice-water bath

Procedure:

Step 1: Synthesis of 1,1-Dibromo-1-octadecene

-

To a solution of triphenylphosphine (2 equivalents) in anhydrous DCM at 0 °C, add carbon tetrabromide (1 equivalent) portion-wise.

-

Stir the mixture for 30 minutes, during which a ylide is formed.

-

Add a solution of heptadecanal (1 equivalent) in DCM to the reaction mixture and stir at 0 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate the 1,1-dibromo-1-octadecene.

Step 2: Synthesis of this compound

-

Dissolve the 1,1-dibromo-1-octadecene in anhydrous THF and cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude this compound, which is then purified.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, byproducts, and residual solvents. Common purification methods for this long-chain alkyne include vacuum distillation, recrystallization, and flash column chromatography.

Vacuum Distillation

Due to its high molecular weight, this compound has a high boiling point, making vacuum distillation the preferred method for distillation to prevent decomposition at atmospheric pressure.[7] This technique is effective for separating this compound from non-volatile impurities.

Apparatus:

-

A short-path distillation apparatus is recommended to minimize product loss.

-

Use a vacuum pump capable of achieving a pressure of <1 mmHg.

-

A cold trap should be placed between the distillation apparatus and the vacuum pump.

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Gradually apply vacuum and begin heating the distillation flask with a heating mantle.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

-

Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Recrystallization

This compound is a waxy solid at room temperature, with a melting point of approximately 27 °C, making recrystallization a suitable purification technique.[8] The key to successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10][11][12]

Solvent Selection:

-

Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethanol, acetone, ethyl acetate) at room temperature and at their boiling points.

-

A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[13]

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice-water bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound, especially for removing impurities with similar polarities.[14][15][16][17][18] As a non-polar hydrocarbon, this compound will have a low affinity for the polar stationary phase (silica gel) and will elute with a non-polar mobile phase.

Caption: General workflow for the purification of this compound.

Materials:

-

Silica gel (230-400 mesh)

-

Eluent: A non-polar solvent system, typically starting with 100% hexane and gradually increasing polarity with a solvent like ethyl acetate or dichloromethane if necessary. The ideal eluent system should provide a retention factor (R_f) of 0.2-0.3 for this compound on a TLC plate.

-

Crude this compound

-

Sand

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. A small layer of sand can be added to the top of the silica to prevent disturbance during solvent addition.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, "dry loading" can be used, where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

-

Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

-

Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of long-chain terminal alkynes. The values for this compound are expected to be within these ranges.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Alkylation of Acetylide | Acetylene source, 1-Bromohexadecane | Strong base (e.g., n-BuLi, NaNH₂) | 70-90% | High yield, reliable, readily available starting materials. | Requires handling of strong bases and anhydrous conditions. |

| Dehydrohalogenation | 1,2-Dibromooctadecane | Strong base (e.g., NaNH₂) | 60-80% | Classic and effective method. | Requires a two-step process from the corresponding alkene. |

| Corey-Fuchs Reaction | Heptadecanal | CBr₄, PPh₃, n-BuLi | 60-85% (over two steps) | Good for converting aldehydes to alkynes, mild conditions for the first step. | Multi-step, requires stoichiometric phosphine, can be expensive. |

Table 2: Purification Parameters for this compound

| Purification Method | Key Parameters | Expected Purity | Expected Recovery | Notes |

| Vacuum Distillation | Pressure: <1 mmHg; Temperature: Varies with pressure | >98% | 80-95% | Effective for removing non-volatile impurities. |

| Recrystallization | Solvent: Hexane or Ethanol/Water | >99% | 70-90% | Excellent for achieving high purity; solvent selection is crucial.[9] |

| Flash Chromatography | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >99% | 85-95% | Versatile and effective for a range of impurities. |

Purity Assessment

The purity of the synthesized and purified this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.[8][21]

-

Infrared (IR) Spectroscopy: To confirm the presence of the characteristic alkyne C≡C and ≡C-H stretching vibrations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C18H34 | CID 69425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. mt.com [mt.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. orgsyn.org [orgsyn.org]

- 15. Chromatography [chem.rochester.edu]

- 16. How to set up and run a flash chromatography column. [reachdevices.com]

- 17. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. krishgenbiosystems.com [krishgenbiosystems.com]

- 19. agilent.com [agilent.com]

- 20. benchchem.com [benchchem.com]

- 21. pharmacy180.com [pharmacy180.com]

Physicochemical properties of 1-Octadecyne

An In-depth Technical Guide to the Physicochemical Properties of 1-Octadecyne

Introduction

This compound (CAS No. 629-89-0), also known as octadec-1-yne or cetylacetylene, is a long-chain terminal alkyne with the chemical formula C₁₈H₃₄.[1][2][3] Its structure consists of an 18-carbon chain with a triple bond at the C-1 position.[4] This linear, unsaturated hydrocarbon is of significant interest to researchers in organic synthesis, materials science, and drug development due to its reactive terminal alkyne group, which can participate in a variety of chemical transformations such as coupling reactions, hydrogenations, and cycloadditions. This guide provides a comprehensive overview of its core physicochemical properties, experimental characterization protocols, and safety information.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. The data is compiled from various chemical suppliers and databases. It exists as a white solid or a colorless liquid, depending on the ambient temperature.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₄ | [1][2][3] |

| Molecular Weight | 250.47 g/mol (GFS Chemicals)[2], 250.5 g/mol (PubChem)[1], 250.46 g/mol (ChemicalBook)[5] | [1][2][5] |

| IUPAC Name | octadec-1-yne | [1][3][6] |

| Synonyms | Cetylacetylene, Hexadecylacetylene, Octadecyne | [1][6] |

| Appearance | White solid or colorless liquid[1], Fused solid or clear liquid as melt[3] | [1][3] |

| Melting Point | 21°C to 24°C[6], 22.5°C[1][5], 24°C to 26°C[2], 27°C[1], 28°C[4] | [1][2][4][5][6] |

| Boiling Point | 313°C[2][4], 180°C at 15 mmHg[5] | [2][4][5] |

| Density | 0.80 g/cm³[2], 0.803 g/mL[4][5][6] | [2][4][5][6] |

| Refractive Index | 1.4774 | [5] |

| Flash Point | 25°C | [5] |

Table 2: Solubility Profile

| Solvent Type | Solubility | Rationale |

| Water | Insoluble | The long C18 hydrophobic chain dominates the molecule, preventing interaction with polar water molecules.[7] |

| Non-polar Organic Solvents | Soluble | Readily dissolves in solvents like hexane, benzene, and other hydrocarbons due to similar non-polar characteristics ("like dissolves like").[7] |

| Polar Organic Solvents | Miscible | Expected to be miscible with alcohols, acetone, and ether.[8][9] |

Experimental Protocols and Characterization

The determination and verification of this compound's properties and purity rely on standard analytical techniques in organic chemistry.

Purity Assessment by Gas Chromatography (GC)

The purity of this compound is typically assayed using Gas Chromatography, often with a Flame Ionization Detector (GC-FID).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase.

-

Detection: As components elute from the column, they are combusted in an FID. The ions produced generate an electrical signal proportional to the amount of substance.

-

Analysis: The resulting chromatogram shows peaks corresponding to different components. The area of the this compound peak relative to the total area of all peaks is used to calculate its purity. Commercial suppliers often guarantee a purity of ≥95.0% or ≥97.50% by this method.[2][3]

Caption: Workflow for determining the purity of this compound using GC-FID.

Structural Elucidation by Spectroscopy

Spectroscopic methods are essential for confirming the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of hydrogen atoms. The spectrum of this compound would show a characteristic signal for the terminal alkyne proton (-C≡C-H) and distinct signals for the methylene (-CH₂-) and methyl (-CH₃) groups in the long alkyl chain.

-

¹³C NMR: Shows the different types of carbon atoms. The two sp-hybridized carbons of the alkyne group would have unique chemical shifts, distinguishing them from the sp³-hybridized carbons of the alkyl chain. Spectra for this compound are available in databases like SpectraBase.[10]

-

-

Mass Spectrometry (MS):

-

Used to determine the molecular weight and fragmentation pattern. Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight (approx. 250.5 amu), confirming the molecular formula.[1][11] The fragmentation pattern provides further structural evidence. GC-MS combines gas chromatography separation with mass spectrometry detection.[12]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify functional groups. The spectrum of this compound will exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H bond stretch and another characteristic absorption near 2120 cm⁻¹ for the C≡C triple bond stretch.[11]

-

Synthesis and Purification

While detailed synthesis protocols are proprietary, a general approach for synthesizing long-chain terminal alkynes involves two main steps: the creation of the alkyne and subsequent purification.

Caption: A logical workflow for the synthesis and purification of this compound.

Safety and Handling

According to aggregated GHS information, this compound is considered a hazardous substance.[1]

-

Hazards: It may be fatal if swallowed and enters airways (Aspiration hazard).[1] It is also reported to cause skin and eye irritation.[1] Vapors or mists can irritate the eyes, mucous membranes, and upper respiratory tract.[1]

-

Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Store in a cool, dry place away from incompatible materials.

-

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier before use.[2]

References

- 1. This compound | C18H34 | CID 69425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gfschemicals.com [gfschemicals.com]

- 3. This compound, 96% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound [stenutz.eu]

- 5. This compound CAS#: 629-89-0 [chemicalbook.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1-OCTADECENE CAS#: 112-88-9 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Octadecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecyne (C₁₈H₃₄) is a long-chain terminal alkyne with a triple bond at the C1 position.[1] Its linear structure and reactive terminal alkyne group make it a valuable building block in organic synthesis, with potential applications in materials science and drug development. Understanding the thermal stability and decomposition of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide provides a comprehensive overview of the known properties of this compound and a theoretical framework for its thermal decomposition.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under thermal stress.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄ | [1] |

| Molecular Weight | 250.47 g/mol | |

| Appearance | Colorless liquid or low melting solid | [1] |

| Melting Point | 21 - 24 °C | |

| Boiling Point | 313 °C | |

| CAS Number | 629-89-0 | [1] |

Table 1: Physicochemical Properties of this compound

Thermal Stability and Decomposition

While specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available, general principles of organic chemistry allow for a qualitative assessment of its thermal stability. The presence of the C-C triple bond and the long alkyl chain will dictate its decomposition behavior.

General Assessment:

-

Stability: this compound is expected to be relatively stable at room temperature and under normal storage conditions.

-

Decomposition Onset: Significant thermal decomposition is likely to occur at temperatures approaching and exceeding its boiling point. The energy required to break the C-C and C-H bonds will determine the onset of decomposition.

-

Exothermic Reactions: The decomposition of alkynes can be exothermic, and in some cases, rapid and uncontrolled decomposition can occur, especially under pressure or in the presence of catalysts.

Proposed Thermal Decomposition Pathways

In the absence of specific experimental data, the thermal decomposition of this compound is proposed to proceed through a free-radical mechanism, similar to that of other long-chain hydrocarbons. The high temperatures provide the energy for homolytic cleavage of C-C and C-H bonds, initiating a cascade of radical reactions.

Initiation:

The process begins with the homolytic cleavage of the weakest bonds in the molecule. The C-C bonds in the long alkyl chain are generally the most susceptible to initial cleavage due to their lower bond dissociation energy compared to C-H or C≡C bonds.

References

The Terminal Alkyne of 1-Octadecyne: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The terminal alkyne functionality of 1-octadecyne (C₁₈H₃₄) represents a versatile and highly reactive handle for the synthesis of complex molecules. Its linear, 18-carbon chain provides significant lipophilicity, a desirable characteristic in many pharmaceutical and materials science applications. The reactivity of the C-1 triple bond, particularly the acidic nature of the terminal proton and the susceptibility of the π-bonds to addition reactions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions of this compound's terminal alkyne, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Acidity and Alkylation: Building Blocks for Complex Structures

The proton attached to the sp-hybridized carbon of the terminal alkyne in this compound exhibits a pKa of approximately 25, making it significantly more acidic than protons on sp² or sp³ hybridized carbons. This acidity allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi), to form a potent nucleophile—the octadecynylide anion. This anion can then participate in nucleophilic substitution reactions, most effectively with primary alkyl halides, to form new carbon-carbon bonds. This alkylation reaction is a cornerstone of synthetic chemistry, enabling the extension of the carbon chain and the introduction of various functional groups.

Quantitative Data for Alkylation of Terminal Alkynes

| Alkyne | Base | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Alkyne | n-BuLi | Primary Iodide | THF | -78 to RT | 1 - 12 | 75 - 99 | [1] |

| 1-Alkyne | n-BuLi | Primary Bromide + Bu₄NI (cat.) | THF | -78 to RT | 1 - 12 | High | [1] |

| 2-Butyn-1-ol | n-BuLi, then t-BuLi | (CH₃)₃SiCl | THF | -70 to 0 | 3 | - | [2] |

Experimental Protocol: Alkylation of this compound with Iodomethane

-

Deprotonation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Alkylation: Iodomethane (1.2 eq) is then added to the solution of the lithium octadecynylide. The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired internal alkyne.[1]

Sonogashira Coupling: Forging Connections to Aromatic Systems

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[4][5][6] The Sonogashira coupling is highly valued in drug discovery and materials science for its ability to construct complex conjugated systems under relatively mild conditions. For this compound, this reaction allows for the direct attachment of the long aliphatic chain to aromatic and heteroaromatic scaffolds.

Quantitative Data for Sonogashira Coupling of Terminal Alkynes

| Alkyne | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Iodobenzene | 0.1 (NS-MCM-41-Pd) | 0.2 | Et₃N | Et₃N | 50 | 99 | [7][8] |

| Phenylacetylene | Bromobenzene | 0.1 (NS-MCM-41-Pd) | 0.2 | Et₃N | NMP | 90 | 98 | [7][8] |

| Terminal Alkyne | Aryl Iodide | 10 (NiCl₂) | - | 1,10-phenanthroline | DMAc | 25 | High | [9] |

| Terminal Alkyne | Aryl Bromide | 1 (Pd complex) | - | K₂CO₃ | H₂O/iPrOH | 90 | Near Quantitative | [10] |

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

Reaction Setup: To a degassed solution of iodobenzene (1.0 eq) and this compound (1.2 eq) in triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) are added under an inert atmosphere.

-

Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Work-up and Purification: The residue is taken up in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the coupled product.

Azide-Alkyne Cycloaddition (Click Chemistry): Robust and Biocompatible Ligation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7][11][12] This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is highly stable and can act as a rigid linker in various molecular constructs. This reaction is particularly valuable in bioconjugation, drug discovery, and materials science for its reliability and orthogonality to most biological functional groups.

Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | 50 ppm catalyst | EG/H₂O | RT | 2 | 92 | [13] |

| Phenylacetylene | Benzyl Azide | Metallic Cu (ultrasound) | - | - | 2 | 80 | [14] |

| Various | Various | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | RT | - | High | [5] |

| Propargyl alcohol | Coumarin azide | 100 µM Cu⁺ | - | RT | < 0.5 | Complete | [15] |

Experimental Protocol: CuAAC of this compound with Benzyl Azide

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq) and benzyl azide (1.0 eq) are dissolved in a 1:1 mixture of water and tert-butanol.

-

Catalyst Addition: A freshly prepared solution of sodium ascorbate (0.1 eq) in water is added, followed by the addition of copper(II) sulfate pentahydrate (0.01 eq) in water.

-

Reaction Execution: The reaction mixture is stirred vigorously at room temperature and monitored by TLC. The reaction is typically complete within a few hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.[5]

Hydroboration-Oxidation: Anti-Markovnikov Addition to the Triple Bond

The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov hydration of the triple bond, ultimately yielding an aldehyde. The reaction proceeds in two steps: first, the addition of a borane reagent across the triple bond, followed by oxidation of the resulting organoborane. To prevent double addition to the alkyne, sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are typically used.[16] The boron atom adds to the terminal carbon, and the hydrogen adds to the internal carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to the more stable aldehyde.

Quantitative Data for Hydroboration-Oxidation of Alkenes/Alkynes

| Substrate | Borane Reagent | Oxidation Conditions | Product | Yield (%) | Reference |

| 1-Octene | BH₃·THF | H₂O₂, NaOH | 1-Octanol | - | [17] |

| Amorpha-4,11-diene | 9-BBN | H₂O₂, NaOH | Dihydroartemisinic alcohol | High | [18] |

| 1-Decene | N,N-dimethylaniline-borane | H₂O₂, NaOH | 1-Decanol | 90-95 | [19] |

| Alkyne | N,N-dimethylaniline-borane | H₂O₂, NaOH | 1-Alcohol | 90 | [19] |

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Hydroboration: A solution of 9-BBN (0.5 M in THF, 1.1 eq) is added dropwise to a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred at room temperature for 2 hours.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography.

Catalytic Hydrogenation: Selective Reduction to Alkenes and Alkanes

The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation. Complete reduction to the corresponding alkane, octadecane, can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. More synthetically useful is the partial reduction to an alkene. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), results in the syn-addition of hydrogen to form the cis-alkene, (Z)-1-octadecene.[20] Conversely, reduction with sodium metal in liquid ammonia leads to the anti-addition of hydrogen, yielding the trans-alkene, (E)-1-octadecene.

Quantitative Data for Catalytic Hydrogenation of Alkynes

| Alkyne | Catalyst/Reagent | Product | Selectivity/Yield | Reference |

| 1-Heptyne | 2 wt% Pd/Al₂O₃ | 1-Heptene | >95% selectivity | [21] |

| Methyl 2-nonynoate | Lindlar's Palladium | (Z)-Methyl 2-nonenoate | - | [22] |

| Internal Alkyne | Lindlar's Catalyst | Z-Alkene | 90:10 to 97:3 (Z:E) | [23] |

| Alkyne | Na/NH₃ | E-Alkene | - | [24] |

Experimental Protocol: Selective Hydrogenation of this compound to (Z)-1-Octadecene

-

Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate. Lindlar's catalyst (5% by weight of the alkyne) is added to the solution.

-

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (typically from a balloon). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC or gas chromatography to prevent over-reduction to the alkane.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield (Z)-1-octadecene. Further purification can be achieved by distillation or chromatography if necessary.

Conclusion

The terminal alkyne of this compound is a powerful and versatile functional group that provides access to a wide array of molecular architectures. The reactions outlined in this guide—alkylation, Sonogashira coupling, azide-alkyne cycloaddition, hydroboration-oxidation, and catalytic hydrogenation—represent fundamental transformations that are essential for researchers, scientists, and drug development professionals. By leveraging these reactions, the simple, linear this compound can be elaborated into complex and valuable molecules with applications spanning from pharmaceuticals to advanced materials. The provided quantitative data and experimental protocols serve as a practical resource for the implementation of these transformations in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. youtube.com [youtube.com]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Brown Hydroboration [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. community.wvu.edu [community.wvu.edu]

- 18. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to 1-Octadecyne for Researchers and Drug Development Professionals

Introduction: 1-Octadecyne, a long-chain terminal alkyne, is a versatile chemical compound with significant applications in organic synthesis and the burgeoning field of drug development. Its unique structure, featuring a terminal triple bond, allows for a variety of chemical transformations, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, its various purity grades, and its applications in synthetic chemistry relevant to pharmaceutical research.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, catering to the diverse needs of the research and development community. Purity is a critical factor in chemical synthesis, particularly in the context of drug development where impurities can have significant impacts on experimental outcomes and product safety. The table below summarizes the commercially available purity grades of this compound from various suppliers.

| Supplier | Purity Grade | Catalog Number | Additional Information |

| GFS Chemicals | 95% | 12571 | Assay (GC-FID): ≥97.50%[1][2] |

| GFS Chemicals | 95% | 12572 | Melting Point: 24 – 26 °C, Boiling Point: 313 °C[1][3] |

| Thermo Scientific Chemicals | 96% | H33288.03 | Assay (GC): ≥95.0%, Melting Point (clear melt): 21.0-29.0°C[3] |

| Parchem | - | - | Specialty chemical supplier[4] |

| Santa Cruz Biotechnology | - | - | For Research Use Only[5] |

Note: The information provided in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for lot-specific purity information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄ | PubChem[6] |

| Molecular Weight | 250.47 g/mol | GFS Chemicals, Thermo Scientific Chemicals[1][3] |

| CAS Number | 629-89-0 | GFS Chemicals, Thermo Scientific Chemicals[1][3] |

| Appearance | White solid or colorless liquid | PubChem[6] |

| Melting Point | 22.5 °C | PubChem[6] |

| Boiling Point | - | - |

| Density | 0.80 g/cm³ | GFS Chemicals[3] |

Applications in Organic Synthesis for Drug Development

The terminal alkyne functionality of this compound makes it a valuable reagent in several key organic reactions that are widely employed in the synthesis of pharmaceutical compounds.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7] The ability to introduce a long alkyl chain with a triple bond into aromatic or vinylic systems makes this compound a useful building block for creating complex molecular scaffolds found in many drug candidates.

Generalized Experimental Workflow for Sonogashira Coupling:

A detailed protocol for the Sonogashira coupling of terminal alkynes with aryl halides can be found in the literature and can be adapted for use with this compound.[8][9]

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5][10] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[11][] The long hydrophobic chain of this compound can be incorporated into molecules using click chemistry to modulate their properties, such as solubility and membrane permeability, which is of great interest in drug delivery applications.

Conceptual Pathway for Drug Carrier Synthesis using Click Chemistry:

Conclusion

This compound is a readily available and highly useful chemical for researchers and professionals in drug development. Its versatile reactivity, particularly in Sonogashira coupling and click chemistry, allows for the synthesis of complex molecules with tailored properties. The availability of different purity grades from various commercial suppliers ensures that researchers can select the appropriate quality for their specific application, from initial discovery research to more advanced development stages. A clear understanding of its properties and synthetic applications is key to leveraging the full potential of this valuable building block.

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. gfschemicals.com [gfschemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CheMondis Marketplace [chemondis.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. 1-Octadecene, ≥95% 112-88-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Health and Safety of 1-Octadecyne

For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety aspects of chemical compounds is paramount. This guide provides detailed information on the safe handling, storage, and disposal of 1-Octadecyne, a long-chain terminal alkyne.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a thorough knowledge of the physical and chemical properties of the substances being handled.

| Property | Value |

| Molecular Formula | C₁₈H₃₄ |

| Molecular Weight | 250.5 g/mol |

| Physical State | Liquid or low melting solid |

| Appearance | Colorless to light yellow |

| Melting Point/Range | 21 - 24 °C / 69.8 - 75.2 °F[1] |

| Boiling Point/Range | 313 °C / 595.4 °F[1] |

| Solubility | No data available |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Class | GHS Classification |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways[2][3] |

| Signal Word | Danger[2][3] |

Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to ensure the safety of laboratory personnel.

| Protection Type | Recommendations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. A particle filter is recommended if conditions warrant.[1] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |

The following diagram outlines the general first-aid workflow for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Stability and Reactivity

-

Reactivity: No known hazardous reactions based on available information.

-

Chemical Stability: Stable under normal conditions.[1]

Toxicological Information

Detailed toxicological data for this compound is limited. The primary known health effect is the potential for methemoglobinemia.[1]

Disposal Considerations

Proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with regulations.

-

Disposal Method: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[3]

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from acquisition to disposal.

References

An In-depth Technical Guide to the Historical Context and Discovery of Long-Chain Terminal Alkynes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain terminal alkynes, hydrocarbons characterized by a carbon-carbon triple bond at the terminus of a lengthy alkyl chain, represent a unique and versatile class of molecules. Their inherent reactivity and linear geometry make them valuable building blocks in organic synthesis, with applications spanning from natural product synthesis and medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the historical context surrounding their discovery, key synthetic methodologies, and their emergence in the study of natural products.

Historical Perspective: The Dawn of Alkyne Chemistry

The journey into the world of alkynes began in the 19th century. While the simplest alkyne, acetylene, was discovered by Edmund Davy in 1836, the broader exploration of this functional group gained momentum in the latter half of the century. A pivotal moment in the history of terminal alkynes was the discovery of the first naturally occurring acetylenic compound, dehydromatricaria ester, which was isolated from an Artemisia species in 1826.[1] This discovery laid the groundwork for the eventual realization that alkynes are not mere laboratory curiosities but are indeed part of nature's vast chemical repertoire.

Key milestones in the development of synthetic methodologies for terminal alkynes include the work of Carl Glaser in 1869, who developed the copper-catalyzed oxidative homocoupling of terminal alkynes, now known as the Glaser coupling.[2] This reaction was a significant step forward, enabling the synthesis of symmetric diynes and paving the way for the construction of more complex alkyne-containing molecules. The subsequent decades saw the development of numerous other foundational reactions that are still in use today.

Quantitative Data of Long-Chain Terminal Alkynes

The physical and spectroscopic properties of long-chain terminal alkynes are crucial for their identification, purification, and application. The following tables summarize key quantitative data for a homologous series of these compounds.

Table 1: Physical Properties of Long-Chain Terminal Alkynes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |

| 1-Pentyne | C₅H₈ | 68.12 | 39-41 | -105 | ~25 |

| 1-Hexyne | C₆H₁₀ | 82.14 | 71-72 | -132 | ~25 |

| 1-Heptyne | C₇H₁₂ | 96.17 | 99-100 | -81 | ~25 |

| 1-Octyne | C₈H₁₄ | 110.20 | 125-126 | -79 | ~25 |

| 1-Nonyne | C₉H₁₆ | 124.22 | 150-151 | -50 | ~25 |

| 1-Decyne | C₁₀H₁₈ | 138.25 | 174 | -40 | ~25 |

| 1-Dodecyne | C₁₂H₂₂ | 166.31 | 213-215 | -20 | ~25 |

| 1-Tetradecyne | C₁₄H₂₆ | 194.36 | 251 | -2 | ~25 |

| 1-Hexadecyne | C₁₆H₃₀ | 222.41 | 284 | 16 | ~25 |

| 1-Octadecyne | C₁₈H₃₄ | 250.47 | 316 | 30 | ~25 |

| 1-Eicosane | C₂₀H₃₈ | 278.53 | 343 | 42 | ~25 |

Note: The pKa of terminal alkynes is generally cited as ~25 due to the sp-hybridization of the terminal carbon, and this value is considered to be largely independent of the chain length for long-chain terminal alkynes.

Table 2: Spectroscopic Data for Long-Chain Terminal Alkynes

| Compound Name | ¹H NMR (δ, ppm) - Alkyne H | ¹³C NMR (δ, ppm) - C≡C | IR (cm⁻¹) - ≡C-H stretch | IR (cm⁻¹) - C≡C stretch |

| 1-Pentyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Hexyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Heptyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Octyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Nonyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Decyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Dodecyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Tetradecyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Hexadecyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| This compound | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

| 1-Eicosane | ~1.9 | ~68, ~84 | ~3310 | ~2120 |

Note: The chemical shifts and vibrational frequencies are approximate and can vary slightly depending on the solvent and concentration.

Key Experimental Protocols in the Synthesis of Long-Chain Terminal Alkynes

The synthesis of long-chain terminal alkynes has been refined over the years, with several key methodologies becoming indispensable tools for organic chemists.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method for the conversion of aldehydes to terminal alkynes.

Experimental Protocol:

-

Step 1: Synthesis of the Dibromoalkene: To a solution of triphenylphosphine (2.0 equiv.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 equiv.). The mixture is stirred for 5 minutes, after which the aldehyde (1.0 equiv.) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then concentrated, and the crude product is purified by column chromatography to yield the 1,1-dibromoalkene.

-

Step 2: Formation of the Terminal Alkyne: The purified dibromoalkene is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A solution of n-butyllithium (2.1 equiv.) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the terminal alkyne.

Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation

This method allows for the one-pot conversion of aldehydes to terminal alkynes using the Ohira-Bestmann reagent.

Experimental Protocol:

To a solution of the aldehyde (1.0 equiv.) in anhydrous methanol at 0 °C is added potassium carbonate (2.0 equiv.). The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the terminal alkyne.[3]

Glaser Coupling

The Glaser coupling is a classic method for the oxidative homocoupling of terminal alkynes to form symmetric diynes.

Experimental Protocol:

A solution of the terminal alkyne (1.0 equiv.) in a mixture of methanol and pyridine is prepared. Copper(I) chloride (0.1 equiv.) is added, and oxygen is bubbled through the solution for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into a dilute aqueous solution of ammonia. The mixture is extracted with diethyl ether, and the combined organic layers are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford the symmetric diyne.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

To a solution of the aryl or vinyl halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the coupled product.[4]

Long-Chain Terminal Alkynes in Nature

The discovery of naturally occurring long-chain terminal alkynes has provided valuable insights into novel biosynthetic pathways and has led to the isolation of compounds with interesting biological activities. A prominent example is the jamaicamide family of natural products isolated from the marine cyanobacterium Lyngbya majuscula.[2]

Biosynthesis of the Terminal Alkyne Moiety in Jamaicamide A

The biosynthesis of the terminal alkyne in jamaicamide A is a fascinating example of enzymatic machinery that can construct this functional group from a simple fatty acid precursor. The proposed pathway involves a desaturase enzyme that introduces unsaturation into a C6 fatty acid chain.

Proposed Biosynthetic Pathway:

-

Activation: A hexanoic acid starter unit is activated by a fatty acyl-AMP ligase (FAAL).

-

Thioesterification: The activated hexanoyl-AMP is transferred to an acyl carrier protein (ACP).

-

Desaturation: A desaturase enzyme catalyzes the sequential removal of hydrogen atoms from the saturated fatty acyl-ACP to first form an alkene and then the terminal alkyne.

Conclusion

The study of long-chain terminal alkynes has evolved significantly from the initial discovery of naturally occurring acetylenes to the development of sophisticated synthetic methods. The historical context provides a rich backdrop to the modern-day applications of these versatile molecules. The detailed experimental protocols for their synthesis, coupled with a growing understanding of their biosynthesis, continue to empower researchers in the fields of chemistry, biology, and medicine to explore new frontiers in drug discovery and materials science. The quantitative data presented in this guide serves as a valuable resource for the characterization and utilization of long-chain terminal alkynes in these endeavors.

References

Methodological & Application

Application Notes and Protocols for 1-Octadecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Octadecyne, a long-chain terminal alkyne, is a particularly useful building block for introducing hydrophobicity, creating amphiphilic structures, or for applications involving lipid membranes.[5] These application notes provide detailed protocols and quantitative data for the use of this compound and other terminal alkynes in CuAAC reactions.

Key Applications of this compound in CuAAC

The incorporation of the long C18 alkyl chain of this compound via a stable triazole linkage has found applications in several areas:

-

Synthesis of Amphiphiles and Surfactants: The reaction of this compound with hydrophilic azide-containing headgroups allows for the rapid synthesis of novel amphiphilic molecules for studies in self-assembly and drug delivery.[5]

-

Functionalization of Biomolecules and Surfaces: this compound can be used to introduce a hydrophobic tail to peptides, proteins, or surfaces, influencing their interaction with biological membranes or other hydrophobic environments.

-

Lipid Modification and Synthesis: As an analogue of stearic acid, this compound can be incorporated into lipid structures for probing biological processes or creating novel lipid-based drug delivery systems.

Data Presentation: CuAAC Reaction Parameters

The following tables summarize typical reaction conditions and yields for CuAAC reactions involving various terminal alkynes, including long-chain variants, with different azides. This data provides a comparative overview to guide reaction optimization.

Table 1: CuAAC of Various Alkynes with Benzyl Azide

| Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 2 min | 98 | [1] |

| 1-Hexyne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >95 | [6][7] |

| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 1 h | >95 | [8] |

| 1-Dodecyne | Copper Powder | t-BuOH/H₂O | 24 h | Not specified | [5] |

| This compound | Copper Powder | t-BuOH/H₂O | 24 h | Not specified | [5] |

Table 2: CuAAC of Phenylacetylene with Various Azides

| Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Benzyl Azide | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 2 min | 98 | [1] |

| 4-Methoxybenzyl Azide | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 3 min | 93 | [1] |

| 4-Nitrobenzyl Azide | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 2 min | 91 | [1] |

| Phenyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >95 | [6] |

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide in a Biphasic System

This protocol is adapted from a procedure for the synthesis of amphiphile libraries and is suitable for reacting the hydrophobic this compound with various azide-containing headgroups.[5]

Materials:

-

This compound

-

Azide-containing compound (e.g., an azido-functionalized sugar or PEG)

-

tert-Butanol (t-BuOH)

-

Deionized Water

-

Copper powder (fine turnings)

-

Reaction vials with caps

-

Magnetic stirrer and stir bars

-

Reaction block or oil bath for heating

Procedure:

-

In a reaction vial, dissolve the azide headgroup (1.0 equivalent) and this compound (1.0 equivalent) in a mixture of t-BuOH and water (typically 2:1 v/v). Ensure complete dissolution of the starting materials.

-

Heat the reaction mixture to 35 °C with stirring.

-

Add copper powder (an excess, e.g., ~200 mg per 15 mg of azide) to the vial.

-

Cap the vial and continue stirring at 35 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, add ethanol to the reaction mixture and stir for an additional 10 minutes.

-

Filter the reaction mixture to remove the copper powder.

-

The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for CuAAC in an Organic Solvent

This protocol is suitable for the reaction of this compound with organic-soluble azides under neat or organic solvent conditions.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(I) catalyst (e.g., [Cu(phen)(PPh₃)₂]NO₃, CuI, or a Cu(I)-NHC complex)

-

Solvent (optional, e.g., CH₂Cl₂, THF, or neat)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (optional, but recommended)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and the organic azide (1.0 equivalent).

-

If using a solvent, add the chosen solvent to dissolve the reactants.

-

Add the copper(I) catalyst (typically 0.5-5 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 3: Protocol for Bioconjugation using a this compound Analogue

This protocol is adapted for the conjugation of a long-chain alkyne-modified molecule to an azide-functionalized biomolecule in an aqueous buffer.

Materials:

-

This compound-functionalized molecule

-

Azide-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Aqueous buffer (e.g., PBS or HEPES, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Prepare stock solutions of all reagents in the appropriate buffer or a co-solvent like DMSO.

-

In a microcentrifuge tube, combine the this compound-functionalized molecule and the azide-functionalized biomolecule to the desired final concentrations.

-

Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA) in a 1:5 molar ratio.

-

Add the CuSO₄/ligand solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Incubation at 37 °C can sometimes accelerate the reaction.

-

The resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

Visualizations

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for a CuAAC reaction involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioclone.net [bioclone.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling with 1-Octadecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this reaction has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance.[2] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The ability to construct complex molecular architectures containing arylalkyne moieties is a key strategy in the synthesis of pharmaceuticals and biologically active compounds. This document provides a detailed protocol for the Sonogashira coupling of 1-octadecyne, a long-chain terminal alkyne, with a generic aryl iodide.

Reaction Principle and Signaling Pathway

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne. A copper-free variant of the reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Caption: The interconnected catalytic cycles of a standard Sonogashira cross-coupling reaction.

Experimental Protocols

This section provides a general, detailed protocol for a typical Sonogashira coupling reaction between this compound and an aryl iodide. This protocol is a good starting point and may require optimization for specific substrates.

Materials

-

This compound (1.2 mmol)

-

Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N), anhydrous (10 mL)

-

Toluene or Tetrahydrofuran (THF), anhydrous (10 mL)

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for column chromatography

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Sonogashira coupling of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

-

Through the septum, add anhydrous triethylamine (10 mL) and anhydrous toluene or THF (10 mL) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes until the catalyst dissolves.

-

-

Addition of this compound:

-

Slowly add this compound (1.2 mmol) to the reaction mixture dropwise using a syringe over a period of 5-10 minutes.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide spot is no longer visible. For non-polar products, a non-polar eluent system such as hexane or a hexane/ethyl acetate mixture (e.g., 98:2) is recommended.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-